molecular formula C9H5F3N2O B2915031 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine CAS No. 2229192-41-8

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine

Cat. No.: B2915031
CAS No.: 2229192-41-8
M. Wt: 214.147
InChI Key: LRDIQWJXWQHJII-UHFFFAOYSA-N
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Description

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine ( Molecular Formula: C9H5F3N2O, Molecular Weight: 214.14 g/mol) is a high-purity chemical compound intended for research applications. This molecule features an oxazole ring, a privileged structure in medicinal chemistry, which is linked to a 3,4,5-trifluorophenyl group. This specific substitution pattern is of significant interest in the design and development of novel bioactive molecules, particularly in the field of anticancer research. Scientific studies have explored derivatives of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine for their potent anticancer properties. Research indicates that such compounds can function as tubulin polymerization inhibitors, a compelling mechanism of action for targeting various cancers. In vitro screening against a panel of approximately 60 human cancer cell lines has demonstrated that these analogues can exhibit significant growth inhibition against several cancer types, including central nervous system (CNS), ovarian, renal, breast, prostate, and melanoma cancers, in some cases showing superior activity to established treatments like Imatinib . Molecular docking and dynamics simulation studies suggest these compounds bind efficiently within the tubulin-colchicine binding site, interacting with key residues such as Lys352 . The oxazole ring acts as a key pharmacophore, and its presence, combined with the lipophilicity imparted by the trifluorophenyl group, promotes favorable transmembrane diffusion, aiding the delivery of the compound to its intracellular site of action . This compound serves as a valuable building block for researchers synthesizing new compounds for structure-activity relationship (SAR) studies, anticancer drug discovery, and the development of other nitrogen-based heterocycles with potential pharmacological activity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the specific Certificate of Analysis (COA) for detailed information on the lot-specific purity and analytical data.

Properties

IUPAC Name

5-(3,4,5-trifluorophenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)8(5)12)7-3-14-9(13)15-7/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDIQWJXWQHJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine typically involves the reaction of 3,4,5-trifluoroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole ring. The reaction conditions generally include:

    Reagents: 3,4,5-trifluoroaniline, glyoxal, acid catalyst (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the trifluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Oxazole N-oxides

    Reduction: Saturated heterocycles

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, the compound has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Substitutions

Mono- and Difluorophenyl Derivatives
  • 5-(3-Fluorophenyl)-1,3-oxazol-2-amine : Exhibits reduced steric bulk compared to the trifluorophenyl analog. NMR data (δ 7.59 ppm for aromatic protons) and MS (m/z 345 [M+H]⁺) confirm structural integrity .
Trifluoromethyl-Substituted Derivatives
  • 5-(3-Trifluoromethylphenyl)-1,3-oxazol-2-amine : The CF₃ group provides stronger electron-withdrawing effects than fluorine, altering electronic distribution and solubility. Reported MS: m/z 435.5 (C₂₃H₂₁N₃O₄S) .
Bromophenyl and Methoxy-Substituted Analogs

Heterocyclic Variants: Oxadiazole and Thiadiazole Derivatives

1,3,4-Oxadiazole Derivatives
  • 5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amine: Synthesized via chloramine T-mediated cyclization of hydrazine-carboxamide intermediates.
  • 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine : Smaller substituent (CF₃ vs. trifluorophenyl) reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets (MW: 151.05 g/mol) .
Thiadiazole Derivatives
  • 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine : Thiadiazole’s sulfur atom enhances hydrogen-bond acceptor capacity. Crystal structure analysis reveals planar geometry conducive to intercalation .
  • 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine : Thiazole core with a benzyl substituent shows distinct pharmacokinetic profiles (MW: 212.61 g/mol) .

Key Observations :

  • Heterocycle Impact : Oxadiazoles and thiadiazoles exhibit broader biological spectra (e.g., antibacterial, fungicidal) compared to oxazoles, likely due to enhanced planarity and heteroatom interactions .

Analytical Data Comparison

Compound ¹H NMR (δ, ppm) MS (m/z) Reference
5-(3,4,5-Trifluorophenyl)-oxazol-2-amine Not reported Not available

Biological Activity

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine is a fluorinated compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

  • IUPAC Name : 5-(3,4,5-trifluorophenyl)oxazol-2-amine
  • CAS Number : 2229192-41-8
  • Molecular Formula : C9H7F3N2O
  • Molecular Weight : 220.16 g/mol

Synthesis

The synthesis of this compound involves several steps typically including the formation of the oxazole ring followed by the introduction of the trifluorophenyl group. The detailed synthetic pathway can vary but generally follows established protocols for synthesizing oxazole derivatives.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives have shown promising results against breast and lung cancer cell lines. The specific antiproliferative activity of this compound has not been extensively documented; however, related studies suggest potential efficacy in inhibiting tumor growth through mechanisms that may involve apoptosis or cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Monash University Study (2008) Investigated fluorinated compounds and their antiproliferative effects against breast and lung cancer cells. Similar structures showed significant inhibition of cancer cell growth.
2015 Research on Triazolo Compounds Focused on fluorinated derivatives with anticancer properties. Suggested that structural modifications can enhance biological activity against cancer cells.

Safety and Toxicology

Safety assessments are crucial for any pharmaceutical compound. The compound is categorized with standard safety precautions due to its chemical properties. Toxicological studies are necessary to ascertain its safety profile before clinical applications.

Q & A

Q. What are the established synthetic pathways for 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine?

The synthesis typically involves coupling reactions to introduce the trifluorophenyl group to the oxazole core. One approach uses Suzuki-Miyaura cross-coupling between a boronic acid derivative of 3,4,5-trifluorophenyl and a halogenated oxazol-2-amine precursor. Alternative routes may employ Grignard reagents (e.g., 3,4,5-trifluorophenylmagnesium bromide) for nucleophilic substitution, though yields vary depending on reaction conditions (e.g., solvent, catalyst) . For intermediates, HPLC purification (≥95% purity) is critical to ensure product quality .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the trifluorophenyl substitution pattern and oxazole ring integrity. Fluorine substituents deshield adjacent protons, producing distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) validates molecular weight and fragmentation patterns .
  • HPLC : Ensures purity (>95%) and identifies byproducts .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture, as hydrolysis of the oxazole ring may occur. Waste must be segregated and disposed via certified chemical waste handlers to comply with environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Optimization strategies include:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for Suzuki reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction kinetics .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like ring-opening .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the target compound from regioisomers .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data for this compound?

  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and compare them with experimental UV-Vis or electrochemical data .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, fluorine positioning) observed in NMR spectra .
  • Statistical Analysis : Multivariate regression identifies correlations between synthetic parameters (e.g., catalyst loading, temperature) and yield discrepancies .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values .
  • Apoptosis Studies : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells .
  • Kinase Inhibition Screening : Fluorescence-based assays (e.g., ADP-Glo™) assess selectivity against targets like GSK-3β .

Q. How can researchers address solubility challenges during biological testing of this compound?

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
  • pH Adjustment : Buffered solutions (pH 6.5–7.4) stabilize the oxazole ring in physiological conditions .

Q. What ADME (Absorption, Distribution, Metabolism, Excretion) studies are relevant for preclinical development?

  • Caco-2 Permeability Assays : Predict intestinal absorption .
  • Microsomal Stability Tests : Liver microsomes (human/rat) assess metabolic degradation rates .
  • Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis determine unbound fraction .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., cell passage number, serum concentration) .
  • Impurity Profiling : LC-MS identifies bioactive contaminants (e.g., regioisomers) that may skew results .
  • Target Selectivity Panels : Compare activity across related enzymes/receptors to rule off-target effects .

Methodological Resources

  • Synthetic Protocols : (Grignard), (cross-coupling).
  • Characterization : (NMR), (HRMS).
  • Biological Assays : (anticancer), (structural validation).

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